The table below summarizes the core technical data found for Sulforhodamine G:
| Property | Value |
|---|---|
| Excitation Maximum (λEx) | 529 nm [1] |
| Emission Maximum (λEm) | 548 nm [1] |
| Molecular Weight | 530.6 g/mol [1] 575.58 g/mol [2] |
| CAS Number | 5873-16-5 [1] [2] |
| Physical Form | Orange-red solid, soluble in water [1] |
| Cellular Permeability | Membrane impermeant [1] |
| Primary Documented Use | Polar tracer for studies of cell morphology and neuronal cell-cell communication; protein stain [1] [2] |
One search result outlined a methodology for using this compound as a fluorescent internal protein stain for analysis with 2-Dimensional Gel Electrophoresis (2-DE) [2]. The workflow for this application is summarized in the diagram below.
Experimental workflow for protein staining with this compound.
The detailed steps are as follows:
The information available online appears to be limited. To acquire the depth of technical detail required for a whitepaper, you may need to consult more specialized sources.
The spectral properties of Sulforhodamine G are central to its experimental utility. You will find some variation in the reported peak wavelengths across different suppliers, which should be considered when setting up your instrumentation.
| Parameter | Value |
|---|---|
| Absorbance (λAbs) | ~525 nm [1] |
| Excitation (λEx) | 529-531 nm [2] [1] [3] |
| Emission (λEm) | 548-552 nm [2] [1] [3] |
| pH Sensitivity | Exhibits no pH-dependent absorption or fluorescence over pH 3-10 [1] |
This compound is valued in diverse scientific fields due to its strong fluorescence and water solubility.
The search results do not specify limitations for this compound itself, but extensive research on the closely related Sulforhodamine 101 (SR101) highlights critical considerations that are prudent for researchers to know.
For context, here is a typical experimental workflow for using the related dye Sulforhodamine 101 to label astrocytes in acute brain slices, based on the protocols found in the literature [5] [6]. This can serve as a general reference.
Typical workflow for astrocyte labeling with Sulforhodamine 101 in brain slices.
The table below summarizes the key physical and chemical properties of Sulforhodamine G found across multiple supplier and chemical database websites.
| Property | Reported Value / Description | Source |
|---|---|---|
| CAS Number | 5873-16-5 | Multiple Sources [1] [2] [3] |
| Molecular Formula | C25H25N2NaO7S2 (commonly reported) | Multiple Sources [1] [2] [4] |
| Molecular Weight | 552.59 - 575.58 g/mol (varies by source) | [1] [2] [5] |
| Physical Form | Red to orange-red solid powder | [3] [6] |
| Solubility in Water | Highly water-soluble [3]; ~5 g/L (approx.) [6] | [3] [6] |
| λmax / Excitation | 525 - 531 nm | [5] [6] [4] |
| Emission | 548 - 552 nm | [3] [5] [4] |
| Primary Applications | Polar tracer for neuronal communication, protein staining, hydrological flow studies | [2] [3] [6] |
For laboratory research, the general protocol for preparing an aqueous stock solution involves directly dissolving the solid powder in water [3] [5]. The following diagram outlines the key steps and considerations for this process.
Figure 1: Workflow for preparing an aqueous stock solution of this compound, highlighting light sensitivity and storage as key factors [3] [5].
The table below summarizes the core technical data for this dye.
| Property | Details |
|---|---|
| Chemical Names | Sulforhodamine G, Amino Rhodamine G, Amido Rhodamine G [1] |
| CAS Number | 5873-16-5 [1] [2] |
| Molecular Weight | 552.59 g/mol [2] |
| Absorbance (nm) | 525 [2] |
| Excitation (nm) | 531 [3] [2] |
| Emission (nm) | 552 [3] [2] |
| pH Stability | Does not exhibit pH-dependent absorption or fluorescence between pH 3 and 10 [2]. |
| Solubility | Approximately 5 g/L in water [1]. |
This compound is prized for its fluorescence and is primarily used as a polar tracer [2].
The following diagram outlines the relationship between this compound and other key rhodamine dyes based on their structural features.
Structural relationships among rhodamine dyes.
Based on the search results, this compound (SRG) is recognized as a polar, water-soluble tracer that can be used to study cell morphology. The table below summarizes its key characteristics [1] [2]:
| Attribute | Description |
|---|---|
| Primary Use | Polar tracer for studies of cell morphology and neuronal cell-cell communication [1]. |
| Cellular Localization | Fluid phase tracer [1]. |
| Cell Permeability | Membrane impermeant [1]. |
| Solubility | Highly water-soluble [1]. |
| Excitation/Emission | λEx/λEm = 529/548 nm [1]. |
| Molecular Weight | 530.6 g/mol [1]. |
While a direct protocol for neuronal tracing with SRG is not available, one study provides a concrete example of its use for in vivo astrocyte staining through intravenous (IV) injection [2]. This approach could be adapted for neuronal tracing experiments.
The experimental workflow from this study can be visualized as follows:
The specific steps and reagents used were [2]:
Given the lack of a direct protocol, you may need to develop and optimize one for your specific needs. Here are some suggestions:
This compound represents a valuable member of the sulforhodamine dye family, characterized by its high water solubility and membrane-impermeant nature, making it an ideal candidate for studying cell morphology and intercellular communication. As a polar tracer, this compound enables researchers to investigate fluid-phase uptake, compensatory endocytosis, and neuronal connectivity without permeating intact cell membranes. Its specific spectral properties, including excitation and emission maxima at approximately 529-531 nm and 548-552 nm respectively, make it compatible with standard fluorescence microscopy systems equipped with argon-ion lasers or appropriate filter sets. The dye's chemical structure, with a molecular weight of 530.6 g/mol and the CAS number 5873-16-5, contributes to its polar characteristics and inability to cross intact biological membranes, allowing for precise tracing of extracellular and endocytotic pathways.
The utility of sulforhodamine dyes in biological research has been extensively documented across multiple applications, from basic cell morphology studies to sophisticated investigations of secretory mechanisms. These dyes have proven particularly valuable in neuroscience and endocrinology research, where understanding vesicular release and membrane dynamics is essential. This compound's properties make it suitable for both real-time imaging of dynamic cellular processes and fixed-cell applications, providing flexibility in experimental design. This document provides comprehensive application notes and detailed protocols for researchers seeking to implement this compound in their investigations of fluid-phase tracing, secretory mechanisms, and cellular architecture.
This compound exhibits well-defined spectroscopic properties that make it readily detectable using standard laboratory equipment. The dye appears as an orange-red solid that is highly soluble in aqueous solutions, facilitating preparation of working solutions across a wide concentration range. Its spectral characteristics have been precisely quantified through multiple independent measurements, ensuring reliable performance across experimental applications.
Table 1: Fundamental Properties of this compound
| Property | Specification | Notes |
|---|---|---|
| Excitation Maximum (λEx) | 529-531 nm | Compatible with 488-532 nm laser lines |
| Emission Maximum (λEm) | 548-552 nm | Detectable with standard TRITC/Rhodamine filters |
| Molecular Weight | 530.6 g/mol | C~25~H~25~N~2~NaO~7~S~2~ |
| CAS Number | 5873-16-5 | Unique identifier for chemical tracking |
| Physical Form | Orange-red solid | Highly soluble in water |
| Storage Conditions | Room temperature | Stable for at least 1 year when protected from light |
| Cellular Localization | Fluid phase tracer | Does not specifically bind to cellular components |
| Cell Permeability | Membrane impermeant | Requires loading techniques for intracellular introduction |
The spectral overlap between excitation (529-531 nm) and emission (548-552 nm) results in a relatively small Stokes shift of approximately 20 nm, which should be considered when selecting filter sets and designing multicolor experiments. The dye's high extinction coefficient and quantum yield contribute to its bright fluorescence, enabling detection even at low concentrations. This compound is supplied as a stable solid that can be stored at room temperature, with recommended protection from light and moisture for long-term stability.
This compound shares structural similarities with other sulfonated rhodamine dyes while maintaining distinct properties. Unlike its close relative Sulforhodamine B (SRB), which has been more extensively characterized in terms of its amphiphilic properties and potential surface activity, this compound is primarily regarded as a polar tracer with minimal membrane interaction. Recent investigations have revealed that some sulforhodamine dyes, particularly SRB, exhibit unanticipated amphiphilic characteristics, enabling them to adsorb at air/water interfaces and incorporate into surfactant micelles [1]. This property may influence experimental outcomes in certain applications, particularly those involving membrane dynamics or interface studies.
Table 2: Comparison of Sulforhodamine Dyes in Research Applications
| Dye | Key Applications | Notable Characteristics | Potential Limitations |
|---|---|---|---|
| This compound | Neuronal tracing, Fluid-phase uptake studies | Membrane-impermeant, High water solubility | Limited commercial availability compared to SRB |
| Sulforhodamine B (SRB) | Secretion studies, Cytotoxicity assays, Vascular permeability | Well-established protocols, Used as surrogate for hormone secretion | Exhibits amphiphilic properties [1] |
| Sulforhodamine 101 (SR101) | Astrocyte labeling in neuroscience | Preferential uptake by astrocytes | Concentration-dependent neurotoxicity (>50 μM) [2] |
| Texas Red | General-purpose labeling, Immunofluorescence | Red-shifted spectrum, Reduced background | Different chemical structure (sulforhodamine 101 derivative) |
When selecting the appropriate sulforhodamine dye for specific applications, researchers should consider that Sulforhodamine 101 has demonstrated concentration-dependent neurotoxicity, inducing seizure-like activity in cortical tissues at concentrations above 50 μM [2]. While similar toxicity has not been explicitly documented for this compound, prudent concentration optimization is recommended, particularly for live-cell and in vivo applications.
This compound serves as an excellent polar tracer for investigating cell morphology and neuronal connectivity, capitalizing on its membrane-impermeant nature and bright fluorescence. In neuronal applications, the dye can be introduced into specific cells through microinjection or other loading techniques, after which it diffuses throughout the intricate cellular architecture, including fine processes such as dendrites and axons. This application leverages the dye's inability to cross synaptic junctions, allowing for precise tracing of individual neuronal pathways. The high water solubility ensures even distribution throughout the cytoplasmic compartment, while the stable fluorescence signal enables long-term imaging experiments.
Research using similar sulforhodamine dyes has demonstrated their utility in revealing complex cellular morphologies. For instance, studies employing Alexa Fluor hydrazides (which share similar membrane-impermeant characteristics) have successfully visualized the elaborate arborization of climbing fibers in cerebellar slices, highlighting the capability of these dyes to resolve fine neuronal structures [3]. This compound produces comparable results with the advantage of its distinct spectral properties, making it suitable for multicolor experiments in combination with GFP-based reporters or other fluorescent probes. The dye's stability allows for subsequent fixation and processing of labeled cells, enabling correlation of live-cell observations with ultrastructural analyses.
The application of this compound as a surrogate marker for secretory activity represents one of its most innovative uses in biomedical research. This methodology capitalizes on the fundamental cellular process of compensatory endocytosis, wherein cells precisely balance exocytotic release with membrane retrieval to maintain surface area homeostasis. During stimulated secretion, cells internalize extracellular fluid along with any dissolved tracers, effectively "loading" themselves with the dye proportionally to their secretory activity.
This approach has been successfully implemented using the closely related Sulforhodamine B (SRB) to monitor hormone secretion from pancreatic islets, demonstrating that the accumulated SRB signal reliably reflects stimulated exocytosis when co-imaged with established secretory reporters [4]. The methodology offers several distinct advantages:
The temporal coupling between exocytosis and endocytosis varies across cell types, ranging from milliseconds in neurons to tens of seconds in endocrine cells, necessitating appropriate experimental timing when implementing this technique [4].
This compound serves as an ideal probe for investigating fluid-phase uptake mechanisms, including pinocytosis and phagocytosis, due to its minimal interaction with membrane components and lack of specific binding. When added to the extracellular medium, the dye is internalized proportionally to the general fluid uptake activity of cells, providing a straightforward quantitative measure of these fundamental processes. The bright fluorescence enables precise quantification of uptake kinetics and intracellular trafficking, making it possible to distinguish between different endocytotic pathways based on their temporal characteristics and sensitivity to pharmacological inhibitors.
Recent investigations into the properties of sulforhodamine dyes have revealed that their behavior in biological systems may be more complex than previously assumed. Studies on Sulforhodamine B have demonstrated unexpected amphiphilic characteristics, with the ability to adsorb at air/water interfaces and incorporate into surfactant micelles [1]. These findings suggest that researchers should exercise appropriate caution when interpreting experiments involving membrane interfaces or lipid-rich environments. Nevertheless, the dye remains a valuable tool for monitoring bulk fluid uptake and its modulation by physiological stimuli or pharmacological agents.
The following protocol describes the procedure for introducing this compound into individual cells via microinjection for morphological studies or neuronal tracing:
Step 1: Dye Solution Preparation Prepare a 1-10 mM stock solution of this compound in distilled water or physiological buffer. Filter through a 0.2 μm membrane to remove particulate matter that could clog injection capillaries. The solution can be aliquoted and stored at -20°C for up to 6 months, protected from light.
Step 2: Capillary Preparation Pull borosilicate glass capillaries to appropriate tip diameters using a micropipette puller. Tips should typically have diameters of 0.5-1.0 μm to minimize cell damage during impalement. Back-fill capillaries with filtered dye solution using a fine-gauge microloader tip.
Step 3: Cell Impalement and Injection Mount capillary in a micromanipulator system and approach the target cell under microscopic guidance. Gently impale the cell membrane and apply brief pressure pulses (10-100 ms, 5-20 psi) to eject dye into the cytoplasm. Successful filling is typically evidenced by rapid diffusion throughout the cellular compartment.
Step 4: Post-Injection Incubation Allow 15-60 minutes for complete dye diffusion throughout cellular processes. The required time depends on cell size and complexity of processes. Maintain cells under appropriate physiological conditions during this period.
Step 5: Imaging and Analysis Image dye-filled cells using standard epifluorescence or confocal microscopy with appropriate filter sets (excitation 530±15 nm, emission 550±20 nm). For time-lapse imaging, maintain temperature and CO~2~ control throughout the experiment.
This method enables precise labeling of individual cells within complex tissues, making it particularly valuable for neuronal circuit mapping or detailed morphological analysis. The membrane-impermeant nature of this compound prevents transfer to adjacent cells, ensuring specific labeling of targeted cells.
This protocol adapts the compensatory endocytosis method for monitoring secretory activity in cell populations using this compound:
Step 1: Experimental Setup Plate cells on appropriate imaging substrates (glass coverslips or chambered slides) and culture until desired confluence is reached. For tissue specimens, immobilize in a perfusion chamber with fine mesh support to minimize movement during imaging [4].
Step 2: Dye Loading and Baseline Acquisition Prepare extracellular solution containing 1-10 μM this compound and equilibrate to appropriate temperature and pH. Perfuse cells with dye-containing solution for 10-20 minutes to establish baseline fluorescence. Acquire reference images using confocal or epifluorescence microscopy.
Step 3: Stimulation and Tracer Uptake Apply secretagogue stimulus according to experimental design while maintaining dye in the extracellular solution. Continue perfusion for the stimulation period (typically 30-90 minutes) to allow compensatory endocytosis to internalize the dye.
Step 4: Wash and Image Acquisition Perfuse with dye-free solution for 10-15 minutes to remove extracellular tracer. Acquire multiple images across the cell population for quantitative analysis. For time-course experiments, maintain cells under physiological conditions and acquire images at regular intervals.
Step 5: Data Analysis Use automated image analysis software to identify cells and quantify intracellular fluorescence intensity. Subtract baseline fluorescence values and normalize to control conditions. The accumulated fluorescence intensity correlates with the level of secretory activity for each cell.
This approach enables quantification of secretory heterogeneity across cell populations and can be combined with other fluorescent indicators for simultaneous monitoring of calcium signaling or other physiological parameters [4].
The following diagram illustrates the experimental workflow for monitoring secretory activity using this compound uptake via compensatory endocytosis:
This compound can be employed as a whole-cell label in multiplexed imaging applications, enabling additional fluorescent parameters beyond the standard capabilities of the microscopy platform. This approach has been successfully demonstrated with the closely related Sulforhodamine B, which was used to retrospectively stain cells after initial imaging of other fluorescent markers [5].
Step 1: Primary Imaging Culture and process cells according to experimental requirements. Perform initial multiparameter fluorescence imaging using available channels, capturing all desired parameters except the final cellular stain.
Step 2: SRB Restaining Fix cells if necessary for the experiment. Prepare a 0.1-1.0 μM solution of this compound in appropriate buffer. Incubate cells with dye solution for 10-30 minutes at room temperature. Rinse thoroughly to remove unbound dye.
Step 3: Secondary Imaging and Registration Re-image cells using the previously unused fluorescence channel. Employ automated image registration techniques to align pre- and post-staining images based on fiduciary markers or distinctive cellular features.
Step 4: Multiparametric Analysis Combine data from all imaging rounds to create a comprehensive multiparameter dataset. This approach effectively expands the available fluorescent channels, enabling complex analyses such as protein distribution ratios across multiple targets.
This method has been successfully applied to study nucleocytoplasmic distribution of signaling proteins like STAT1 and STAT3, revealing correlations that would be difficult to detect using conventional approaches [5].
As a membrane-impermeant molecule, this compound requires specific loading strategies for intracellular application:
For each method, optimization of dye concentration and loading duration is essential to achieve sufficient intracellular signal while maintaining cell viability and function.
This compound demonstrates good stability during standard fixation and processing protocols, enabling correlation of live-cell observations with immunocytochemical analyses. For aldehyde-based fixation, include the dye in the initial fixative solution at reduced concentration (10-50% of working concentration) to prevent leaching during processing. The dye maintains fluorescence after paraformaldehyde fixation but may experience some reduction in intensity after methanol or acetone treatment.
For retrospective staining applications in fixed cells [5], this compound can be applied after completion of other staining procedures, taking advantage of its bright fluorescence and minimal spectral overlap with common fluorophores like FITC and DAPI.
Accurate quantification of this compound signals requires appropriate normalization and controls:
For secretion assays using the compensatory endocytosis approach, normalize accumulated fluorescence to baseline values and include non-stimulated controls to account for constitutive uptake. The high signal-to-noise ratio of this compound enables reliable detection of stimulated secretion even in complex tissue environments [4].
Table 3: Troubleshooting Common Issues with this compound Applications
| Problem | Potential Causes | Solutions |
|---|
| Weak fluorescence signal | Dye concentration too low Excitation at suboptimal wavelength Photobleaching | Confirm dye concentration spectrophotometrically Verify filter set compatibility (excitation ~530 nm) Reduce illumination intensity or use antifade reagents | | Non-specific staining | Dye precipitation Cellular toxicity Membrane damage | Filter dye solution before use (0.2 μm) Reduce dye concentration Include viability markers to assess membrane integrity | | Inconsistent loading | Variable microinjection parameters Uneven permeabilization Cell health variability | Standardize injection pressure and duration Optimize permeabilization conditions Use healthy, low-passage cells | | High background fluorescence | Incomplete washing Dye aggregation Autofluorescence | Extend wash duration with multiple changes Filter dye stock before dilution Include unstained controls to assess autofluorescence | | Signal loss during processing | Incompatible fixation Solvent extraction Photobleaching | Test alternative fixatives (e.g., paraformaldehyde) Avoid organic solvents Include antifade mounting media |
This compound represents a versatile and valuable tool for investigating fluid-phase uptake, secretory dynamics, and cellular morphology across diverse experimental systems. Its membrane-impermeant nature combined with bright fluorescence enables precise tracing of extracellular and endocytotic pathways, while its well-defined spectral characteristics facilitate integration with established fluorescence microscopy platforms. The applications detailed in these notes—from neuronal circuit mapping to secretion monitoring via compensatory endocytosis—highlight the dye's utility in addressing fundamental biological questions.
As with any experimental tool, appropriate controls and validation experiments are essential when implementing this compound in new applications. Researchers should particularly note the concentration-dependent effects observed with related dyes and perform preliminary optimization to establish appropriate working concentrations for their specific experimental systems. When properly implemented, this compound provides a robust means of visualizing dynamic cellular processes with temporal and spatial resolution difficult to achieve with alternative methodologies.
The Sulforhodamine B (SRB) assay is a proven method for measuring cellular protein content, serving as an indirect and reliable indicator of cell number and viability. It was originally developed to support drug screening efforts at the National Cancer Institute (NCI) and has since become a staple in both research and educational laboratories due to its cost-effectiveness and reproducibility [1].
This assay offers several key advantages over other cytotoxicity methods (like MTT), making it suitable for high-throughput screening [1] [2]:
This protocol is optimized for a 96-well plate format and has been streamlined for high reproducibility, suitable for both novice researchers and high-throughput campaigns [1].
The following diagram illustrates the complete experimental workflow from cell preparation to data analysis:
For a robust and reproducible assay, pay close attention to these parameters. The table below summarizes common issues and their solutions.
| Parameter | Potential Issue | Recommended Solution |
|---|---|---|
| Cell Seeding | Inconsistent results due to variable density. | Use a standardized, fixed seeding density for all cell lines (e.g., 2,000 cells/well) [1]. |
| TCA Fixation | Cells detach during washing, leading to loss of signal. | Gently add TCA without creating fluid shearing forces. Let plates sit undisturbed at 4°C [2]. |
| Washing | High background signal. | Perform thorough washing with 1% acetic acid after staining to remove all unbound dye [1] [3]. |
| Signal Strength | Low signal intensity. | Ensure proper cell seeding density. Handle plates gently during all washing steps to prevent cell loss [1]. |
The standardized SRB assay is a powerful tool in preclinical research:
Based on the search results, it is critical to distinguish between the dyes:
This compound (also known as Amido Rhodamine G) is a red fluorescent dye with the CAS number 5873-16-5 that has become an invaluable tool in hydrological research, particularly for investigating karst aquifer systems and surface water-groundwater interactions. This dye belongs to the rhodamine family and is characterized by its distinct spectral properties that make it ideally suited for tracing studies in aquatic environments. As a membrane-impermeant compound with high water solubility, this compound exhibits limited adsorption to geological materials and demonstrates conservative transport behavior in many hydrological systems, key characteristics for an effective hydrological tracer [1] [2]. The dye is particularly valued for its high fluorescence intensity and relatively low detection threshold, enabling researchers to track water movement over considerable distances and through complex geological formations.
In hydrological contexts, this compound is primarily employed for mapping underground watercourses, verifying hydraulic connections between surface water features and aquifers, conducting transit and flow time studies, performing river flow measurements, investigating seepage water pathways, assessing layer waterproofing, and simulating the spreading of liquid substances in aquatic environments [1]. Its application spans both qualitative studies aimed at establishing hydraulic connections and quantitative investigations designed to determine fundamental aquifer parameters and contaminant transport characteristics. When properly implemented, this compound tracing studies provide crucial data for water resource management, contaminant hydrology, and conceptual model development of complex groundwater systems.
This compound possesses distinct chemical and spectral properties that determine its suitability for various hydrological applications. The dye typically presents as a dark red powder that forms orange-red solutions when dissolved in water [1]. With a molecular weight of approximately 530.6 g/mol (C₂₅H₂₅N₂NaO₇S₂), it features a sulfonate group that enhances its water solubility while limiting its adsorption to negatively charged geological materials [2]. The dye demonstrates moderate solubility in water (approximately 5 g/L) and is subject to degradation by strong oxidizing agents [1]. Unlike some pH-sensitive fluorescent dyes, this compound does not exhibit pH-dependent absorption or fluorescence over the range of 3 to 10, making it suitable for use across various natural water conditions [3].
The spectral characteristics of this compound make it particularly suitable for detection at low concentrations in natural waters. The dye exhibits sharp excitation and emission peaks that facilitate its discrimination from background fluorescence and other potential interferents. The specific spectral properties are summarized in Table 1 below.
Table 1: Spectral Properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Excitation Maximum (λEx) | 529-532 nm | Peak excitation wavelength [1] [2] |
| Emission Maximum (λEm) | 548-552 nm | Peak emission wavelength [1] [2] |
| Detection Threshold | 0.01 μg/L | Minimum detectable concentration [1] |
| Visual Detection Limit | >500 μg/L | Concentration visible to naked eye [1] |
| PH Sensitivity | Stable pH 3-10 | No significant pH-dependent fluorescence [3] |
The fluorescence efficiency of this compound is notably higher than that of Rhodamine B, providing enhanced detection sensitivity [3]. However, researchers should be aware of potential interference with Sulforhodamine B, which has similar spectral properties [1]. The dye is supplied with varying purity levels, with commercial preparations typically having a minimum purity of 75% for hydrological applications [1].
This compound has established itself as a versatile tracer in hydrological investigations, particularly in complex hydrogeological settings where understanding subsurface flow paths is challenging. The dye's conservative transport behavior and high detection sensitivity make it ideally suited for a range of applications from basic connectivity studies to sophisticated quantitative analyses.
Groundwater Flow Path Mapping: this compound is extensively used for delineating underground watercourses in karst aquifers and fractured rock systems, where flow paths are often complex and unpredictable. The dye allows researchers to establish hydraulic connections between sinking streams, sinkholes, and resurgences such as springs and wells [4]. These studies are fundamental for conceptual model development and understanding contaminant transport pathways in heterogeneous aquifers.
Transit Time and Flow Velocity Studies: By monitoring the temporal arrival of this compound at monitoring points, hydrologists can determine flow velocities and transit times between injection and detection locations [1]. These parameters are crucial for assessing aquifer vulnerability, modeling contaminant transport, and designing protection zones for water supply sources. Quantitative analysis of tracer breakthrough curves provides insights into the internal structure of aquifers and the distribution of flow paths.
River Flow Measurements and Seepage Studies: The dye is employed in surface water applications including river discharge measurements using dilution gauging techniques and investigations of surface water-groundwater interactions [1]. These studies help quantify losing and gaining stream reaches, identify zones of groundwater discharge to surface water bodies, and evaluate seepage rates from reservoirs and canals, providing critical information for water resources management.
Table 2: Comparison of this compound with Other Common Hydrological Tracers
| Tracer | Detection Limit | Advantages | Limitations |
|---|---|---|---|
| This compound | 0.01 μg/L [1] | High fluorescence; pH stable; Low adsorption [3] | Interference with Sulforhodamine B [1] |
| Uranine | 0.001 μg/L [4] | High solubility; Very low detection limit; Safe [4] | Degrades in acidic or organic-rich waters [4] |
| Rhodamine WT | N/A | Distinct optical properties [4] | Genotoxic concerns [4] |
| Sulforhodamine B | N/A | Strong fluorescence [4] | Ecotoxicological concerns [4] |
| Sodium Chloride | ~10 mg/L [4] | Inexpensive; Easy detection via conductivity [4] | High natural background; Less sensitive [4] |
Qualitative tracer tests, often called point-to-point studies, are conducted primarily to establish the existence of hydraulic connections between specific locations in a watershed. These studies represent the fundamental first step in many hydrogeological investigations, particularly in complex karst aquifers where flow paths may be non-intuitive. The protocol employs passive detection systems to confirm hydraulic connections over time periods ranging from days to weeks.
Dye Injection Protocol: Prepare a stock solution of this compound by dissolving the powder in distilled or deionized water to create a concentrated solution (approximately 1-5 g/L) [1]. The actual quantity required depends on the expected travel distance, hydraulic conditions, and system dilution characteristics, with regression equations available to estimate appropriate amounts [4]. For injection into sinking streams or sinkholes, slowly pour the dye solution directly into the flowing water. For well injections, it may be necessary to flush the dye into the formation using a tanker of water to ensure proper emplacement. Document the exact injection location, date and time, and total mass of dye injected.
Passive Detector Deployment: Deploy passive detectors (commonly called "dye bugs") at potential discharge points such as springs, wells, or surface water features [4]. These detectors typically consist of mesh bags containing activated coconut charcoal, which adsorbs the dye from flowing water. Secure the detectors in flowing water to ensure continuous contact, and protect them from disturbance by animals or high flow conditions. Deploy multiple detectors at each monitoring site to provide redundancy, and record the deployment locations and installation times for each unit.
Detector Collection and Analysis: Retrieve dye bugs at predetermined intervals (typically weekly for longer-term studies) and replace with fresh units to establish temporal patterns of dye arrival [4]. Carefully label collected detectors with site identifiers and collection dates/times. In the laboratory, wash the charcoal to remove debris, then treat samples with a basic-alcohol eluant to extract any adsorbed dye. Analyze the resulting elutant using a fluorometer or spectrofluorophotometer to identify the presence of this compound by its characteristic excitation/emission spectrum [4].
Quantitative tracer tests provide detailed information on aquifer parameters, including hydraulic conductivity, storage properties, and contaminant travel times. These studies require more intensive monitoring and analytical procedures than qualitative tests but yield substantially more information about system behavior.
Background Monitoring and Dye Injection: Prior to injection, collect background water samples from all potential monitoring sites to determine native fluorescence levels that might interfere with dye detection [4]. Install a field fluorometer and data logger at the primary spring or discharge point expected to receive the dye, calibrating the equipment with standard solutions according to the manufacturer's instructions. Inject a precisely measured quantity of this compound at the selected injection point, recording the exact mass injected and injection time. For quantitative studies, the injection is often performed as a pulse, though continuous injection methods may be employed for specific applications.
Sample Collection and Field Monitoring: Collect grab samples frequently throughout the expected tracer breakthrough period (typically several times daily during the initial arrival phase, decreasing to daily during the tailing phase) [4]. Use dark glass bottles for sample collection and store them in darkness to prevent photodegradation of the dye. Simultaneously, maintain continuous monitoring with the field fluorometer, ensuring the data logger records fluorescence at appropriate intervals (e.g., every 15 minutes). Measure discharge rates at the monitoring location concurrently with concentration measurements, as both parameters are required for quantitative analysis.
Laboratory Analysis and Data Processing: Analyze grab samples using a laboratory-calibrated spectrofluorophotometer to verify field fluorometer results and establish a precise dye concentration time series [4]. Correct measured fluorescence for background interference and potential quenching effects. Combine concentration data with discharge measurements to create a breakthrough curve showing dye concentration versus time. Analyze this curve to determine key transport parameters including mean travel time, dispersion coefficients, and recovered mass of tracer.
The following workflow diagram illustrates the key steps in both qualitative and quantitative tracer studies:
Diagram 1: Workflow for this compound Tracer Studies in Hydrology
In qualitative tracer studies, the primary objective is to establish whether a hydraulic connection exists between the injection point and monitoring locations. Interpretation relies on detector elutant analysis using fluorometry or spectrofluorophotometry to identify the characteristic excitation/emission signature of this compound. The detection of the dye at a monitoring site confirms a hydraulic connection, while absence suggests no direct connection exists within the study timeframe.
When analyzing elutants from passive detectors, compare the excitation/emission spectra of samples against reference standards of pure this compound. The dye exhibits a primary excitation peak between 529-532 nm and an emission peak between 548-552 nm [1] [2]. In studies where multiple dyes are used simultaneously, advanced spectral unmixing techniques may be required to distinguish this compound from other fluorescent tracers with overlapping spectral features [4]. The timing of first detection provides a preliminary estimate of minimum travel time between injection and monitoring points, though this represents a conservative estimate as it depends on detector deployment schedules.
Quantitative analysis of tracer breakthrough curves provides rich information about aquifer properties and transport mechanisms. The breakthrough curve represents the temporal evolution of tracer concentration at the monitoring point and can be analyzed to determine key system parameters.
Breakthrough Curve Development: Plot normalized concentration (C/C₀, where C is measured concentration and C₀ is the maximum concentration) against elapsed time since injection. Normalization facilitates comparison between different tracers and studies [4]. The resulting curve typically exhibits a steep rising limb, a peak concentration, and a gradually declining tailing limb. The shape of the breakthrough curve reflects the internal structure of the aquifer, with symmetrical curves suggesting relatively homogeneous flow paths and asymmetrical curves with extended tails indicating multiple porosity domains or significant matrix diffusion.
Parameter Estimation: Calculate the mean travel time from the temporal moment of the breakthrough curve, which represents the average time for water to move from injection to monitoring point. Determine the dispersion coefficient from the spread of the breakthrough curve, which quantifies the hydrodynamic dispersion in the system. Compute the tracer mass recovery by integrating the concentration-time curve and adjusting for discharge, which indicates potential tracer loss through adsorption, degradation, or flow to other pathways. These parameters are essential for contaminant transport modeling and aquifer vulnerability assessment.
This compound requires careful handling to ensure researcher safety and maintain dye integrity. The powder form should be handled in well-ventilated areas or using appropriate personal protective equipment including gloves and safety glasses to prevent inhalation or contact. Based on safety data, this compound carries hazard statements H303, H313, and H333, indicating it may be harmful if swallowed, in contact with skin, or if inhaled [3].
For storage, maintain the dye in its original container or other appropriate light-resistant containers at room temperature, protected from light exposure [3]. Under these conditions, the dye remains stable for at least one year, though many fluorescent dyes are highly stable for significantly longer periods when stored properly [2]. Stock solutions should be prepared in distilled or deionized water and used promptly, though they may be stored in dark containers for limited periods.
While this compound is generally considered environmentally safe at concentrations used in tracer studies, researchers should exercise appropriate environmental responsibility. The dye is classified as having research use only (RUO) status and is not intended for diagnostic procedures [3]. Some related rhodamine dyes have raised toxicological concerns, with Rhodamine WT identified as genotoxic and Sulforhodamine B raising ecotoxicological concerns [4].
Prior to conducting tracer studies, investigators should secure necessary permits from relevant regulatory agencies for introducing tracer substances into natural systems and for accessing monitoring locations [4]. Permitting requirements vary by jurisdiction but often involve demonstration that the proposed tracer poses minimal environmental risk at planned concentrations. Researchers should also notify landowners and water users potentially affected by the study and consider any potential concerns regarding water discoloration at visible concentrations (>500 μg/L) [1].
Background Interference: Natural organic matter in water, particularly in surface waters and shallow aquifers, can produce fluorescence that interferes with dye detection. To address this, conduct thorough background monitoring before injection and use advanced optical techniques such as synchronous fluorescence scanning to distinguish dye signals from background interference [4].
Tracer Loss Mechanisms: this compound may be subject to adsorption, photodegradation, or chemical degradation in certain environments. The dye has medium adsorption characteristics and is degraded by strong oxidizing agents [1]. In systems with significant adsorption potential, consider using more conservative tracers or applying correction factors during data interpretation.
Multiple Tracer Interference: In studies involving simultaneous injection of multiple fluorescent tracers, spectral overlap can complicate analysis. This compound specifically interferes with Sulforhodamine B detection [1]. Employ spectral unmixing techniques or sequential injection strategies to mitigate these issues.
Dye Quantity Estimation: Use established regression equations specific to the hydrological setting to determine appropriate dye quantities, considering factors such as distance, flow rates, and system dilution [4]. Conservative estimates followed by pilot tests often yield better results than single large-scale injections.
Monitoring Duration: Base monitoring periods on estimated travel times, extending significantly beyond initial tracer detection to fully characterize the breakthrough curve, particularly the important tailing segment that provides information about aquifer storage properties [4].
Sample Preservation: Protect water samples from light exposure during collection, storage, and transport to prevent photodegradation of the dye [4]. Use dark glass bottles and store samples in cool, dark conditions until analysis.
This compound represents a powerful tool in the hydrologist's toolkit, particularly well-suited for investigating complex groundwater systems such as karst aquifers and fractured rock formations. Its excellent fluorescence properties, conservative transport behavior, and detection sensitivity make it ideal for both qualitative connection studies and quantitative parameter estimation. When properly implemented using the protocols outlined in this document, this compound tracing studies can provide crucial insights into groundwater flow paths, contaminant transport mechanisms, and aquifer vulnerability that would be difficult to obtain through other investigative methods.
As with any tracer study, success depends on careful planning, appropriate methodology selection, rigorous field implementation, and thoughtful data interpretation. Researchers should consider the specific objectives of their investigation when choosing between qualitative and quantitative approaches and design monitoring networks that adequately capture the potential complexity of subsurface flow systems. By adhering to the protocols and considerations outlined in this document, researchers can maximize the value of this compound tracer studies while maintaining high standards of scientific rigor and environmental responsibility.
This compound (SRG) is a highly water-soluble fluorescent dye with valuable applications as a polar tracer in cell biological research. As a member of the sulforhodamine dye family, SRG exhibits excellent fluorescence properties and membrane impermeability, making it particularly suitable for studying cell morphology, intercellular communication, and fluid phase transport. The dye's structural characteristics prevent it from crossing intact cell membranes, allowing researchers to track extracellular and luminal compartments with high specificity. These properties have established SRG as an important tool for investigating fundamental cellular processes in both normal and pathological states.
The molecular formula of this compound is C₂₅H₂₅N₂NaO₇S₂, with a molecular weight of 530.6 g/mol and CAS number 5873-16-5. It appears as an orange-red solid that is readily soluble in aqueous solutions, facilitating straightforward preparation of working solutions for experimental use. When properly stored at room temperature and protected from light, SRG demonstrates excellent long-term stability, maintaining its fluorescent properties over extended periods. These characteristics combine to make SRG a versatile and reliable tracer for diverse experimental systems from single cells to complex tissues.
This compound possesses specific physicochemical properties that make it particularly suitable for tracer applications in biological systems. The table below summarizes the core characteristics that define its experimental utility:
Table 1: Fundamental Properties of this compound
| Property | Specification | Experimental Significance |
|---|---|---|
| Excitation/Emission | λEx/λEm = 529/548 nm [1] | Compatible with standard FITC filter sets; minimal spectral overlap with GFP |
| Water Solubility | Highly soluble [1] | Suitable for aqueous biological systems without organic solvents |
| Cell Permeability | Membrane impermeant [1] | Restricted to extracellular and luminal spaces; does not cross intact membranes |
| Cellular Localization | Fluid phase tracer [1] | Marks extracellular compartments and internalized vesicles |
| Physical Form | Orange-red solid [1] | Easy to weigh and prepare stock solutions |
| Storage Conditions | Room temperature [1] | Convenient for laboratory use; no special freezing required |
The fluorescence profile of SRG features excitation and emission maxima at 529 nm and 548 nm respectively, placing it in the green-orange spectral region. This emission characteristic makes it readily detectable with standard fluorescence microscopy equipment configured for FITC or similar fluorophores. The relatively large Stokes shift (approximately 19 nm) between excitation and emission maxima facilitates efficient signal detection by minimizing bleed-through during imaging. These spectral properties remain stable across a wide pH range, making SRG suitable for various physiological and experimental conditions.
The membrane-impermeant nature of SRG stems from its high hydrophilicity and anionic character at physiological pH, which prevents passive diffusion across lipid bilayers. This property is crucial for its application as a tracer, as it remains confined to the compartment where it is initially introduced unless actively transported. When SRG is detected intracellularly, it therefore indicates fluid-phase uptake or membrane compromise, providing valuable information about cellular physiology and integrity.
This compound serves as an excellent polar tracer for investigating cell morphology and intercellular communication networks, particularly in neuronal systems. The dye's membrane impermeability ensures that it remains in the extracellular space unless actively internalized through endocytic mechanisms, allowing precise delineation of cellular boundaries and processes. In studies of neuronal connectivity, SRG can be iontophoretically injected into individual cells, where it moves through gap junctions to adjacent cells, enabling visualization of functional syncytia and communication compartments.
Research has demonstrated the value of SRG in tracing cell-cell communication in neuronal preparations, where it transfers between coupled cells without leaking to uncoupled neighbors. This application has proven particularly valuable for mapping functional networks in brain slices and primary cultures. The high fluorescence intensity of SRG enables sensitive detection of even fine processes like dendritic spines and axonal varicosities, while its photostability permits extended time-lapse observations of morphological dynamics. These characteristics make SRG superior to many other tracers for long-term imaging studies where photobleaching resistance is essential.
The fluid phase tracing capability of SRG makes it ideal for investigating secretory processes and membrane dynamics in various cell types. In pancreatic acinar cells, extracellular SRB (a closely related dye) has been used to monitor exocytotic events through fusion pores, where dye entry into zymogen granules produces a characteristic fluorescence signature [2]. Similar approaches can be adapted for SRG to study secretion in other specialized cell types, including neurons, endocrine cells, and polarized epithelia.
When applied to the study of exocytosis, SRG exhibits a biphasic fluorescence pattern upon entering secretory granules through fusion pores: an initial rapid rise to a peak, followed by a decay to a sustained plateau [2]. The initial peak represents dye binding to granule contents, while the decay phase corresponds to release of these contents into the extracellular space. The persistent plateau phase reflects the post-exocytotic ghost granule, which remains in continuity with the extracellular environment. This detailed temporal information provides insights into the kinetics of content release and the fate of the secretory membrane after fusion.
Table 2: Research Applications of this compound as a Membrane-Impermeant Tracer
| Application Area | Specific Use | Experimental Advantage |
|---|---|---|
| Cell Morphology | Delineation of cellular architecture | Clear definition of plasma membrane boundaries without intracellular diffusion |
| Intercellular Communication | Dye coupling through gap junctions | Mapping of functional syncytia in neuronal and epithelial tissues |
| Secretory Studies | Monitoring exocytotic events | Real-time visualization of fusion pore opening and content release |
| Barrier Integrity | Paracellular permeability assessment | Sensitive detection of epithelial and endothelial barrier compromise |
| Fluid-Phase Uptake | Endocytosis and pinocytosis measurement | Quantification of internalization kinetics without membrane binding |
This protocol describes the use of this compound as a membrane-impermeant tracer for visualizing cell morphology and intercellular communication in neuronal and epithelial systems.
Materials and Reagents:
Procedure:
Critical Considerations:
This protocol adapts the approach used with sulforhodamine B in pancreatic acinar cells [2] for use with this compound to visualize and quantify exocytotic events in real time.
Materials and Reagents:
Procedure:
Data Analysis:
Proper interpretation of this compound tracing experiments requires understanding the expected distribution patterns based on experimental manipulation. In cell morphology studies, SRG should remain confined to the extracellular space unless specific transport mechanisms are active. Intracellular localization typically indicates either fluid-phase uptake via endocytosis or transfer through gap junctions in communication studies. When SRG is microinjected into individual cells, subsequent appearance in adjacent cells demonstrates functional coupling, with the transfer rate providing information about junctional permeability.
In secretion studies, the characteristic biphasic fluorescence time course provides insights into the dynamics of the exocytotic process. The initial rapid fluorescence increase corresponds to dye entry through the fusion pore and binding to granule contents. The subsequent decay phase represents the release of these contents into the extracellular space, while the persistent plateau indicates that the fusion pore remains open and the granule membrane persists as a compartment continuous with the extracellular environment. Deviations from this typical pattern may indicate alterations in the secretory mechanism—for instance, a prolonged decay phase might suggest slowed content release, while absence of a plateau could indicate rapid granule collapse into the plasma membrane.
Table 3: Troubleshooting Guide for this compound Tracer Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Weak fluorescence signal | Low dye concentration; photobleaching; improper filter sets | Confirm dye concentration; reduce illumination intensity; verify filter compatibility |
| Rapid signal fading | Excessive illumination intensity; oxidative damage | Use lower light levels; include antioxidant in medium; acquire images less frequently |
| Non-specific intracellular labeling | Membrane damage; excessive incubation time | Assess membrane integrity with viability dyes; shorten incubation period |
| Atypical exocytosis kinetics | Dye concentration effects; non-physiological conditions | Ensure dye concentration ≤500 μM; verify physiological conditions (pH, temperature, ions) |
| High background fluorescence | Inadequate washing; dye aggregation | Increase wash duration/volume; filter dye solution before use |
| Inconsistent dye coupling | Variable gap junction permeability; unhealthy cells | Include positive controls; verify cell health; maintain consistent experimental conditions |
This compound belongs to a family of sulforhodamine dyes with varying physicochemical properties. While SRG is characterized by its membrane impermeability and specific spectral properties, other related dyes offer alternative characteristics for different experimental needs. Sulforhodamine B (SRB) shares structural similarities with SRG and has been extensively used in colorimetric cell proliferation assays (SRB assay) where it binds to cellular proteins under mildly acidic conditions [3] [4]. The SRB assay measures cellular protein content as a surrogate for cell number, demonstrating the versatility of the sulforhodamine dye family beyond tracer applications.
Sulforhodamine 101 (SR101), another closely related analog, has been employed in studies of strong coupling between surface plasmon polaritons and dye molecules [5]. In these physical applications, the dye's fluorescence properties enable investigations of energy transfer and quantum mechanical interactions at metal-dielectric interfaces. This diversity of applications across biological and physical sciences highlights the utility of the sulforhodamine dye platform. When selecting among these related dyes, researchers should consider factors including membrane permeability, spectral characteristics, binding affinity, and photostability relative to their specific experimental requirements.
The following diagrams illustrate key experimental setups and conceptual frameworks for using this compound in tracer studies.
This compound (SRG) is a highly water-soluble fluorescent dye belonging to the sulforhodamine family that has become an invaluable tool in cell biology research, particularly for studies of cellular morphology and intercellular communication. As a polar tracer, SRG exhibits membrane impermeability under normal conditions, making it ideally suited for investigating cell shape, neuronal connectivity, and gap junction-mediated cell-cell communication. The dye's distinct spectral properties with excitation and emission maxima in the green-orange range of the visible spectrum allow for excellent separation from other common fluorophores in multicolor imaging experiments. Research applications of SRG span multiple disciplines including neuroscience, cell biology, and developmental biology, where its properties as a fluid phase marker enable precise visualization of complex cellular architectures without permeabilizing membranes.
The utility of SRG in morphological studies stems from its chemical characteristics: the dye is supplied as an orange-red solid that is readily soluble in aqueous solutions, with a molecular weight of 530.6 g/mol [1]. Unlike membrane-permeant dyes, SRG remains confined to the aqueous compartments where it is introduced, allowing researchers to trace extracellular spaces, visualize lumenal structures, and monitor intercellular connections through gap junctions. This application note provides a comprehensive collection of protocols and technical insights to facilitate the effective use of this compound in advanced cell morphology studies, with particular emphasis on standardized methodologies that produce consistent, reproducible results across different experimental systems.
This compound exhibits well-defined spectral properties that make it particularly suitable for fluorescence microscopy applications. The dye displays an excitation maximum at 529 nm and an emission maximum at 548 nm [1], placing it in the green-orange region of the visible spectrum. Additional spectral characterization reports a slightly red-shifted excitation peak at 531 nm with emission at 552 nm [2], which may reflect differences in measurement conditions or instrumentation. These spectral characteristics make SRG readily excitable by standard mercury arc lamps, LED light sources with appropriate filters, or laser lines such as the 514-nm argon-ion laser or 532-nm solid-state lasers. The Stokes shift of approximately 20-23 nm provides sufficient separation between excitation and emission bands to facilitate efficient signal detection with minimal background interference.
The fluorescence quantum yield and extinction coefficient of SRG are characteristically high, similar to other rhodamine derivatives, ensuring bright emission under standard microscopy conditions. While the search results do not provide exact values for these parameters for SRG specifically, related rhodamine dyes typically exhibit extinction coefficients in the range of 80,000-100,000 M⁻¹cm⁻¹ and quantum yields of 0.8-0.95 in aqueous solutions. The dye's photostability is sufficient for most conventional imaging applications, though appropriate controls should be implemented for time-lapse experiments requiring extended illumination. As with other fluorescent dyes, SRG is susceptible to photobleaching under intense illumination, a phenomenon observed in related rhodamine compounds where fluorescence intensity decays with prolonged excitation [3].
Neuronal Tracing: SRG serves as an effective polar tracer for mapping neuronal connectivity and morphology due to its membrane impermeability and bright fluorescence [1]. When introduced into the extracellular space or specific cellular compartments, the dye delineates intricate neuronal processes without crossing intact membranes, allowing detailed visualization of dendritic arbors and axonal projections.
Gap Junction Communication: The dye is particularly valuable for studying intercellular communication via gap junctions [1]. SRG's small molecular size and hydrophilic nature enable it to pass through gap junctions, facilitating the assessment of functional connectivity in networks of coupled cells, such as astrocytes, neurons, and various epithelial cell types.
Cell Shape Analysis: As a fluid phase marker, SRG can be used to outline cellular contours and monitor dynamic changes in cell morphology in real time [1]. This application is especially useful in studies of cell migration, differentiation, and response to pharmacological agents or other experimental manipulations.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maximum | 529 nm | [1] |
| Emission Maximum | 548 nm | [1] |
| Alternative Excitation Maximum | 531 nm | [2] |
| Alternative Emission Maximum | 552 nm | [2] |
| Molecular Weight | 530.6 g/mol | [1] |
| Cellular Permeability | Membrane impermeant | [1] |
| Recommended Storage | Room temperature | [1] |
This compound serves as an exceptional tool for investigating neuronal morphology and intercellular signaling due to its unique properties as a membrane-impermeant polar tracer. In neuronal systems, SRG can be applied extracellularly to visualize the intricate architecture of neuronal processes or intracellularly through microinjection to map connectivity between specific cells. The dye's inability to cross intact membranes ensures that it remains confined to the compartment where it is initially introduced, unless functional gap junctions are present between adjacent cells. This property is particularly advantageous for studying gap junction-mediated communication, as the transfer of SRG from injected cells to connected neighbors provides direct visual evidence of functional coupling. Research has demonstrated that sulforhodamine dyes, including SRG, can reveal complex patterns of intercellular connectivity in various tissue preparations, from dissociated cell cultures to organotypic slices [1] [4].
The mechanistic basis for SRG's utility in cell-cell communication studies stems from the fundamental principles of gap junction permeability. Gap junctions form aqueous channels between adjacent cells that allow the direct passage of small molecules, including fluorescent tracers like SRG with molecular weights below the channel exclusion limit (typically <1 kDa). When SRG is introduced into one cell through microinjection or other loading techniques, its subsequent appearance in neighboring cells indicates functional gap junction coupling. This approach has been successfully employed to investigate coupling strength, specificity, and modulation in various tissue types, including cardiac myocytes, neural networks, and epithelial layers. The bright fluorescence and photostability of SRG make it particularly suitable for time-lapse imaging of dye coupling dynamics, allowing researchers to monitor changes in intercellular communication in response to physiological stimuli or pharmacological interventions.
Figure 1: Experimental workflow for neuronal tracing studies using this compound, highlighting key stages from sample preparation through data analysis.
Stock Solution Preparation: Begin by preparing a concentrated stock solution of this compound at 1-10 mM in distilled water or physiological buffer. The solid dye should be dissolved completely by gentle vortexing or brief sonication if necessary. Avoid excessive heating or prolonged sonication that might promote dye degradation. The stock solution can be aliquoted and stored protected from light at 4°C for several weeks, though fresh preparation is recommended for critical applications. For most cell morphology studies, working solutions typically range from 1-50 μM in the appropriate physiological buffer or cell culture medium, depending on the specific application and desired signal intensity.
Physiological Buffer Formulation: Prepare an appropriate physiological buffer compatible with your experimental system. For most mammalian cells, a standard extracellular solution might contain: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM glucose, adjusted to pH 7.4. For intracellular applications (e.g., microinjection), use an intracellular-like solution such as: 140 mM KCl, 1 mM MgCl₂, 1 mM EGTA, and 10 mM HEPES, adjusted to pH 7.2. Filter all solutions through 0.22 μm membranes to remove particulate matter that might contribute to background fluorescence. When preparing SRG-containing solutions, protect them from light by wrapping containers in aluminum foil or using light-blocking tubes to prevent photodegradation during storage.
Sample Preparation: Culture cells on glass-bottom dishes or appropriate substrates to ensure optimal imaging conditions. For tissue samples, prepare appropriate slices (100-300 μm thickness) using a vibratome or tissue chopper. Ensure samples are stabilized in the appropriate physiological medium maintained at correct temperature and pH throughout the procedure.
Dye Loading:
Washing and Distribution: Remove extracellular dye by performing 3-5 washes with dye-free buffer or medium. Allow 15-60 minutes for intracellular dye distribution through gap junctions if studying cell-cell coupling. Maintain samples at appropriate physiological conditions during this distribution period.
Fixation (Optional): For fixed samples, use freshly prepared 4% paraformaldehyde in phosphate buffer for 15-30 minutes at room temperature. Avoid prolonged fixation that might reduce fluorescence intensity. After fixation, rinse samples 3 times with phosphate-buffered saline. Note that fixation may alter dye retention and distribution in some experimental systems.
Microscopy Setup: For SRG visualization, configure epifluorescence or confocal microscopy systems with appropriate filter sets. An excitation filter centered at 530±15 nm, dichroic mirror at 545 nm, and emission filter at 565±20 nm typically provide optimal signal detection. For confocal microscopy, use 514-nm or 543-nm laser lines for excitation with emission detection windows set to 550-600 nm. Adjust detector gain and offset using appropriate controls to maximize dynamic range while avoiding signal saturation.
Image Acquisition Parameters: Set exposure times or scan speeds to balance signal-to-noise ratio with minimal photobleaching. For time-lapse imaging, use the lowest practical illumination intensity and acquisition frequency to preserve cell viability and minimize phototoxicity. Include control samples without SRG labeling to account for cellular autofluorescence. For multidimensional imaging (z-stacks, time series), ensure consistent acquisition parameters across all experimental conditions to facilitate quantitative comparisons.
Table 2: Troubleshooting Guide for this compound Staining
| Problem | Possible Causes | Solutions |
|---|
| Weak fluorescence signal | Low dye concentration Insufficient loading time Excessive photobleaching | Increase dye concentration (2-5x) Extend incubation time Reduce illumination intensity | | High background fluorescence | Incomplete washing Non-specific binding Dye precipitation | Increase wash steps/volume Add 0.1% BSA to wash buffer Filter dye solutions before use | | Uneven staining | Inconsistent dye application Variable cell permeability Dye aggregation | Ensure uniform dye distribution Check cell health and membrane integrity Use fresh dye solutions | | Rapid signal fading | Excessive illumination Oxidative bleaching Non-optimal pH | Use antifade reagents Include antioxidant systems Check buffer pH (7.0-7.4) |
The application of this compound extends to advanced imaging modalities such as multiphoton microscopy, which enables deep tissue visualization with reduced phototoxicity. In multiphoton imaging, SRG can be effectively excited using infrared light sources (typically around 800-850 nm for two-photon excitation), which provides superior tissue penetration compared to single-photon excitation in the visible range. This approach has been successfully demonstrated in organotypic tissue slices, where sulforhodamine dyes have been used to visualize exocytotic activity and cellular dynamics in three-dimensional environments [4]. The implementation of SRG in multiphoton applications capitalizes on the dye's high two-photon absorption cross-section, a property common to rhodamine derivatives that makes them efficient for nonlinear microscopy.
For researchers investigating complex tissue architecture or physiological processes in thick specimens, SRG-based multiphoton imaging offers several distinct advantages. The reduced scattering of infrared excitation light enables visualization of cellular morphology hundreds of micrometers deep within tissue specimens, far beyond the capabilities of conventional widefield or confocal microscopy. Additionally, the confined excitation volume inherent to multiphoton processes minimizes photobleaching and photodamage in regions above and below the focal plane, preserving tissue viability for long-term imaging experiments. When combining SRG with other fluorescent markers in multiphoton applications, careful spectral unmixing may be necessary due to the broader two-photon excitation spectra of fluorophores compared to their single-photon counterparts.
This compound enables detailed morphometric analysis of cellular compartments through its property as a fluid phase tracer that faithfully outlines intracellular spaces. The dye's uniform distribution in aqueous compartments allows researchers to apply sophisticated image analysis algorithms to quantify parameters such as cell volume, surface area, process complexity, and branching patterns. In neuronal studies, SRG filling can reveal intricate details of dendritic spines, varicosities, and other subcellular specializations that might be missed with membrane-bound labels. The high contrast provided by SRG staining facilitates automated segmentation and quantification in all but the most densely packed cellular regions.
The application of SRG in quantitative cell biology extends beyond simple morphology to dynamic processes such as vesicular trafficking, volume regulation, and intercellular communication. Time-lapse imaging of SRG distribution allows researchers to monitor changes in compartmental geometry and connectivity under various experimental conditions. For gap junction studies, quantitative analysis of dye transfer kinetics can provide information about coupling strength and permeability. Advanced analytical approaches such as fluorescence recovery after photobleaching (FRAP) or fluorescence correlation spectroscopy (FCS) with SRG can yield insights into diffusion coefficients, binding interactions, and molecular dynamics within cellular compartments. These quantitative applications benefit from the dye's bright fluorescence and relative photostability, though appropriate controls must be implemented to account for potential phototoxic effects during repeated imaging.
Figure 2: Logic flow for quantitative morphometric analysis using this compound, illustrating the sequence from dye introduction through data interpretation.
The distinct spectral properties of this compound make it well-suited for multiplexed imaging approaches in combination with other fluorescent probes. SRG's emission maximum around 550 nm allows effective separation from blue-emitting dyes (e.g., DAPI, Hoechst), green fluorescent protein variants, and far-red fluorophores. This compatibility enables researchers to simultaneously visualize cellular morphology with SRG while localizing specific molecular targets with antibody-based fluorescence or monitoring organelle function with specific stains. When designing multicolor experiments, careful attention should be paid to filter selection and sequential image acquisition protocols to minimize cross-talk between channels. For quantitative applications, control experiments should be performed to verify the absence of fluorescence resonance energy transfer (FRET) or other interactions between SRG and co-employed fluorophores.
Effective combination strategies include using SRG for morphological context alongside functional indicators such as calcium-sensitive dyes (e.g., Fura-2, Fluo-4) or voltage-sensitive probes. In such experiments, the relatively stable fluorescence of SRG provides a reference signal that can be used to normalize dynamic functional measurements or account for potential changes in cell volume or dye retention. The membrane-impermeant nature of SRG is particularly advantageous in these applications, as it ensures the dye remains confined to its initial compartment without redistributing during the experiment. For live-cell imaging, verification of cell viability and absence of dye toxicity should be confirmed through control experiments, as some rhodamine derivatives have been reported to affect mitochondrial function at high concentrations.
This compound staining can be effectively correlated with ultrastructural analysis using electron microscopy (EM) to bridge the resolution gap between light microscopy and nanoscale cellular architecture. This correlative approach allows researchers to identify specific cellular features using SRG fluorescence and then examine the same structures at high resolution with EM. The protocol typically involves acquiring fluorescence images of SRG-labeled samples followed by processing for electron microscopy through fixation, staining with heavy metals, dehydration, and resin embedding. The fluorescence preservation of SRG through initial fixation steps facilitates relocation of regions of interest in the embedded samples.
For successful correlation, several methodological considerations should be addressed. The initial SRG staining should be performed under conditions that maintain optimal cellular ultrastructure, avoiding excessive dye concentrations or incubation times that might introduce artifacts. Reference landmarks such as tissue edges, blood vessels, or intentionally created fiducial marks aid in relocating specific cells or structures between imaging modalities. For highest precision, specialized correlative methods using photo-conversion or fluorescent landmarks visible in both light and electron microscopy may be employed. This integrated approach has been successfully applied in neuronal tracing studies where SRG labeling identified specific connected cells whose ultructural relationships were then examined in detail [4].
This compound represents a versatile and valuable tool for investigating cellular morphology and intercellular communication across diverse experimental systems. Its properties as a membrane-impermeant polar tracer with bright fluorescence and excellent water solubility make it particularly suited for delineating cellular contours, tracing neuronal processes, and assessing gap junction-mediated coupling. The protocols and methodologies outlined in this application note provide researchers with a comprehensive framework for implementing SRG-based approaches in their experimental designs, from basic staining procedures to advanced quantitative applications. As fluorescence imaging technologies continue to evolve, particularly in the realms of super-resolution microscopy and deep-tissue imaging, the well-characterized properties and consistent performance of SRG ensure its ongoing utility in addressing fundamental questions in cell biology and neuroscience.
The table below summarizes the key characteristics of this compound as provided by a commercial supplier [1].
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 5873-16-5 |
| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ |
| Molecular Weight | 530.6 g/mol |
| Excitation/Emission (λEx/λEm) | 529 nm / 548 nm |
| Physical Form | Orange-red solid, soluble in water |
| Primary Documented Use | Polar tracer for studies of cell morphology and neuronal communication [1] |
| Cellular Permeability | Membrane impermeant [1] |
Given the lack of a direct protocol, the following workflow outlines a logical approach to adapt this compound for protein detection in gels, based on its properties and standard practices for fluorescent dyes.
When developing the protocol, paying close attention to the following parameters will be crucial for success:
Sulforhodamine 101 (SR101) is a synthetic, water-soluble red fluorescent dye that has become an essential tool for identifying and studying astrocytes in the intact mammalian brain. Since its introduction as a specific astrocyte marker in 2004, SR101 has enabled significant advances in our understanding of astrocyte structure, function, and their roles in brain physiology and disease [1] [2]. The dye exhibits peak excitation at approximately 586 nm and emission maximum around 606 nm, making it ideally suited for two-photon microscopy applications when combined with green fluorescent calcium indicators.
The fundamental advantage of SR101 lies in its ability to provide rapid, specific labeling of living astrocytes without requiring genetic modifications, which is particularly valuable for research settings where transgenic animals are unavailable or impractical. This application note provides a comprehensive technical resource for researchers utilizing SR101 for in vivo astrocyte labeling, incorporating recent findings on its mechanisms, limitations, and optimal protocols to ensure reliable experimental outcomes while minimizing potential confounding factors.
Table 1: Fundamental Properties of Sulforhodamine 101
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Class | Xanthene derivative | Water-soluble, synthetic organic compound |
| Excitation Maximum | ~586 nm | Compatible with standard laser systems |
| Emission Maximum | ~606 nm | Easily separable from GFP/FITC signals |
| Primary Application | Astrocyte identification in vivo | Enables live imaging of astrocyte networks |
| Specificity Mechanism | Active transport via OATP1C1 | Higher expression in astrocytes versus other cells |
The specific labeling of astrocytes by SR101 is primarily mediated by active transport mechanisms rather than passive diffusion. Research has identified OATP1C1 (organic anion transporting polypeptide 1C1, also known as OATP14, OATPF, or Slco1c1) as the principal transporter responsible for SR101 uptake into astrocytes [3] [4]. This transporter belongs to the SLC(O) solute carrier family and exhibits region-specific expression patterns that directly correlate with observed variations in SR101 labeling efficiency across different brain areas.
The evidence supporting OATP1C1 as the key SR101 transporter includes:
Following active uptake into astrocytes, SR101 spreads through the astrocytic syncytium via gap junction channels, labeling not only the initially targeted cells but also their interconnected neighbors [7]. This intercellular distribution enables comprehensive labeling of astrocyte networks from relatively focal application sites. The gap junction-mediated spread also explains the occasional labeling of oligodendrocytes, which form functional gap junctions with astrocytes in many brain regions [4].
Diagram: SR101 uptake mechanism and distribution in astrocytes
Successful in vivo labeling with SR101 requires careful optimization of concentration, exposure time, and application method to achieve specific astrocyte labeling while minimizing side effects. The following protocols have been validated across multiple studies for in vivo applications:
Topical Application: Expose the cortical surface to 50 μM SR101 for 20-30 minutes followed by thorough washing with artificial cerebrospinal fluid (aCSF) [8] [7]. This method provides uniform labeling of superficial cortical astrocytes.
Bolus Injection: Apply 1-5 μL of 100 μM SR101 solution directly to the tissue via microinjection, allowing 10-15 minutes for dye uptake before washing [7] [2]. This approach targets deeper cortical layers.
Intravenous Administration: For systemic labeling, inject 10 mg/mL SR101 via the tail vein [4]. This method produces more widespread but potentially less specific labeling.
Recent critical findings indicate that concentrations above 50 μM incubated for extended periods (≥10 minutes) can induce seizure-like activity in both anesthetized and awake mice [8]. Therefore, researchers should use the lowest effective concentration and monitor for abnormal neuronal activity during and after labeling.
Materials Required:
Procedure:
Prepare SR101 Solution: Dissolve SR101 in aCSF to achieve a final concentration of 50 μM. Filter sterilize using a 0.22 μm filter.
Cranial Window Preparation: Following standard surgical procedures, create a cranial window over the region of interest. Remove the dura matter to allow direct access to the cortical surface [7] [9].
Dye Application: Pipette the SR101 solution directly onto the exposed cortical surface. Ensure complete coverage of the imaging area. Incubate for 20 minutes at 37°C.
Wash Phase: Carefully remove the SR101 solution and wash the cortical surface extensively with fresh aCSF. Continue washing for 10-15 minutes to remove excess dye from the extracellular space.
Seal the Preparation: For prolonged imaging, seal the cranial window with agarose and a cover glass to reduce movement artifacts [9].
Image Acquisition: Proceed with two-photon imaging using appropriate excitation (≈800 nm) and emission (≈641/75 nm) filters [3].
SR101 labeling efficacy varies significantly across brain regions due to differences in OATP1C1 expression levels:
High Efficiency Regions: Neocortex and hippocampus show robust, specific labeling of astrocytes using standard protocols [1] [5] [2]
Variable Efficiency Regions: Brainstem areas, particularly the ventrolateral medulla, demonstrate weaker and less specific labeling, often requiring optimized protocols [5] [3]
Protocol Adjustments: For lower efficiency regions, consider increasing incubation time (up to 30 minutes) rather than increasing concentration to avoid non-specific labeling [5]
While SR101 remains a valuable tool for astrocyte identification, researchers should be aware of several important limitations regarding its specificity:
Oligodendrocyte Labeling: SR101 can diffuse via gap junctions from astrocytes to oligodendrocytes, with approximately 30% of SR101-labeled cortical cells identified as oligodendrocytes in some studies [4]
Regional Variability: Labeling specificity is highest in cortical regions but decreases in brainstem areas where neuronal labeling has been observed [5] [4]
Pathological Conditions: Under ischemic or hypoxic conditions, SR101 can enter neurons through opened hemichannels, compromising specificity [4]
Fine Process Labeling: SR101 often fails to completely label the finest distal processes of astrocytes that are visible with genetic markers [4]
Validation Recommendations: For critical applications, confirm astrocyte identity using complementary approaches such as transgenic reporter animals, post-hoc immunostaining for astrocyte markers (GFAP, S100β), or morphological characterization.
A significant safety consideration emerged from studies demonstrating that SR101 can induce cortical seizure-like activity at concentrations commonly used in earlier protocols [8]. Key findings include:
Dose-Dependent Effect: SR101 at concentrations of 100 μM and 250 μM (incubated for 10 minutes) induced seizure-like local field potential activity in sensorimotor cortex within 5-10 minutes of application [8]
Motor Manifestations: This cortical activity was sufficient to drive contralateral hindlimb muscle contractions, demonstrating the potency of the effect [8]
Persistence: Seizure-like activity continued for 30-45 minutes following SR101 washout, indicating lasting alterations in cortical circuit excitability [8]
Anesthesia Independence: The effect was observed in both anesthetized and awake animals, though event characteristics differed slightly [8]
Table 2: Safety Profile of SR101 Concentration and Incubation Parameters
| SR101 Concentration | Incubation Time | Seizure Risk | Labeling Efficacy | Recommended Use |
|---|---|---|---|---|
| ≤50 μM | 20-30 minutes | None observed | Sufficient for identification | Recommended |
| 100 μM | 10 minutes | High | Strong | Not recommended |
| 100 μM | <1 minute | None observed | Variable | Acceptable with brief exposure |
| 250 μM | 10 minutes | Very High | Very Strong | Contraindicated |
| 250 μM | <1 minute | None observed | Moderate | Acceptable with brief exposure |
Weak Labeling Intensity: Increase incubation time rather than concentration. Pre-warm SR101 solution to 37°C to enhance transport activity. Verify solution pH is maintained at 7.4.
Excessive Background Fluorescence: Extend wash period to 15-20 minutes. Ensure complete removal of SR101 solution before beginning wash phase. Consider using lower molecular weight dextran conjugates in the aCSF.
Non-specific Labeling: Reduce concentration to ≤50 μM. For brainstem regions, validate cell identity using electrophysiological properties or post-hoc immunohistochemistry.
Rapid Signal Fading: Limit laser exposure during imaging. Use appropriate antifade agents if compatible with live tissue imaging.
Given the limitations of SR101, researchers should consider these alternative approaches for specific applications:
Genetic Labeling: Transgenic animals expressing fluorescent proteins under astrocyte-specific promoters (e.g., GFAP, Aldh1L1) provide excellent specificity and complete morphological filling [10] [4]
Texas Red: This structurally similar compound (SO2NHNH2 instead of SO3H) does not induce seizure-like activity and may serve as an alternative for some applications [8]
Combined Approaches: Use SR101 for initial identification followed by genetic or immunochemical validation for critical experiments
Sulforhodamine 101 remains a valuable tool for in vivo astrocyte labeling when used with appropriate caution and protocol modifications. Based on current evidence, we recommend the following best practices:
Concentration Safety: Use SR101 at concentrations no higher than 50 μM for in vivo applications to avoid seizure induction [8]
Validation: Confirm astrocyte identity using complementary methods, especially when working with non-cortical regions or under pathological conditions
Regional Optimization: Adjust protocols based on brain region, with longer incubation times for areas with lower OATP1C1 expression
Monitoring: Implement electrophysiological monitoring during initial protocol establishment to detect potential hyperexcitability
Appropriate Applications: Reserve SR101 for experiments where genetic labeling is impractical and its limitations are acceptable given the research question
When these guidelines are followed, SR101 continues to offer a relatively simple, rapid method for astrocyte identification that facilitates studies of astrocyte morphology, network organization, and functional interactions with neurons and the vasculature in the living brain.
Different suppliers report varying molecular weights and spectral characteristics for Sulforhodamine G. The table below summarizes these specifications for your reference.
| Property | AAT Bioquest [1] | Biotium [2] | MedChemExpress [3] | FluoTechnik [4] |
|---|---|---|---|---|
| Molecular Weight | 552.59 | 530.6 | 575.58 | - |
| CAS Number | 5873-16-5 | 5873-16-5 | 5873-16-5 | 5873-16-5 |
| Excitation (λEx) | 531 nm | 529 nm | - | 532 nm |
| Emission (λEm) | 552 nm | 548 nm | - | 552 nm |
| Absorbance (λAbs) | 525 nm | - | - | - |
| Reported Purity | "Research Use Only" | - | - | Min. 75% |
| Solubility | Water | Water | - | ~5 g/L |
One source provides a detailed methodology for using this compound as a fluorescent protein stain, which includes a purification step for the commercial dye [3]. The workflow involves preparing the protein sample, purifying the dye, and then performing the staining.
Key Experimental Details:
Here are answers to some common questions based on the available information.
Q1: What is the typical purity of commercial this compound? Purity can vary significantly by supplier. One manufacturer explicitly states a minimum purity of 75% [4], while another protocol mentions using a starting material that is 60% pure, thus requiring an in-lab purification step before use [3]. You should always check the Certificate of Analysis (COA) from your supplier.
Q2: How should I store this compound? For long-term stability, it is recommended to store the product under the recommended conditions in its Certificate of Analysis [3]. One supplier recommends freezing at < -15°C and minimizing light exposure [1]. Another states it can be stored at room temperature [2]. Confirm the specific storage instructions for the product lot you purchase.
Q3: How do I prepare a stock solution of this compound? this compound is highly water-soluble [2] [1] [4]. For a stock solution, it is generally safe to use purified water. Note that one source reports a solubility limit of approximately 5 g/L [4].
Q4: Can I use this compound for cell tracing? Yes. Its high water solubility and membrane-impermeant nature make it suitable as a polar tracer for studying cell morphology and neuronal communication [2]. It is also widely used in hydrological studies for mapping water flow [4].
The table below summarizes the key characteristics of this compound from supplier data.
| Property | Specification | Source / Citation |
|---|---|---|
| CAS Number | 5873-16-5 | [1] [2] [3] |
| Molecular Weight | 530.6 g/mol (as sodium salt) / 552.59 g/mol | [1] [2] |
| Physical Form | Orange-red to dark red solid | [1] [3] |
| Solubility | Water-soluble; low solubility (~5 g/L) | [1] [3] |
| Excitation/Emission | Ex/Em ~529/548 nm; Ex/Em ~531/552 nm; Ex/Em ~532/552 nm | [1] [4] [2] |
| Primary Applications | Polar tracer for cell morphology, neuronal communication, hydrological tracing | [1] [3] |
Based on its properties and general guidelines for dye storage, here is a recommended protocol for preparing and storing a stock solution in DMSO.
Preparation:
Storage:
Stability Testing:
The stability information is based on general principles for dye handling. The most reliable approach for your specific conditions is to validate the stability of your stock solution empirically.
Here are common issues researchers face with the Sulforhodamine B (SRB) assay and how to resolve them.
| Problem & Possible Cause | Recommended Solution |
|---|---|
| High Background Signal [1] | Perform additional acetic acid wash steps to ensure complete removal of unbound dye [1]. |
| • Incomplete washing | |
| Low Signal Intensity [1] | Gently pipette during washes to prevent cell loss. Ensure initial cell seeding density is appropriate [1]. |
| • Low initial cell seeding or cell loss during washing | |
| Poor Cell Adherence [1] | Use tissue culture-treated plates and ensure media contains 10% FBS for proper attachment [1]. |
| • Plate not equilibrated or low serum content | |
| Inconsistent Staining [2] | Maintain consistent SRB concentration and incubation time for uniform protein binding across wells [2]. |
This workflow outlines the key steps for the Sulforhodamine B (SRB) colorimetric cell proliferation assay [1] [3] [4].
Cell Seeding and Treatment:
Incubation: Incubate plates at 37°C with 5% CO₂ for the desired treatment period (often 72-96 hours) [1] [3].
Cell Fixation:
SRB Staining:
Washing with Acetic Acid:
Solubilization and Measurement:
This compound (SG) is a highly water-soluble dye with different primary applications than the SRB assay.
The search results provide a strong foundation for SRB assays, but some details for your technical center may need further development:
For these areas, you may need to consult specialized journals or product-specific documentation from biological reagent suppliers.
The table below summarizes the key physical and chemical properties of Sulforhodamine G for your experimental planning.
| Property | Specification | Source |
|---|---|---|
| CAS Number | 5873-16-5 | [1] [2] [3] |
| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | [2] [4] |
| Molecular Weight | 552.6 g/mol | [2] [4] |
| Reported Solubility in Water | ~5 g/L (approx.) | [1] |
| Other Solubility Data | >50 mg/mL (aqueous solutions), 160.7 mg/L @ 25°C (est) | [2] [4] |
| Detection Threshold | 0.01 μg/L | [1] |
| Excitation Peak (λex) | 529-532 nm | [1] [5] [4] |
| Emission Peak (λem) | 548-552 nm | [1] [2] [4] |
| Physical Form | Dark red powder | [1] |
| Purity Note | Commercial samples are often 60% dye content | [3] [4] |
Q1: The dye doesn't fully dissolve in my aqueous buffer. What should I do? The reported solubility of ~5 g/L provides a practical starting point. If you encounter issues:
Q2: What are the primary research applications for this compound? This dye is versatile and used in different fields:
Q3: Why might my fluorescence signal be weak or variable? Several factors can affect fluorescence intensity:
The following diagram outlines the key steps and considerations for reliably preparing a this compound stock solution.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Fluorescence Signal | Concentration below detection threshold | Confirm solution concentration; check against 0.01 μg/L threshold [1]. |
| Photobleaching | Store powder and solutions in the dark at -20°C [2]. | |
| Environmental quenching | Check for oxidizing agents; note spectral shifts in confined spaces [1] [4]. | |
| High Background Noise | Dye adsorption to equipment | Use compatible labware; note medium adsorption property [1]. |
| Inconsistent Results | Variable powder purity | Use the same supplier/batch; calculate mass based on dye content [3]. |
| Improper storage | Ensure cold storage and protect from light to maintain dye integrity [2]. |
The table below summarizes the fundamental technical data for this compound, which is crucial for planning and optimizing your experiments [1].
| Property | Specification |
|---|---|
| Chemical Name | This compound / Amino Rhodamine G [1] |
| CAS Number | 5873-16-5 [1] [2] |
| Presentation | Dark red powder [1] |
| Detection Threshold | 0.01 μg/L [1] |
| Excitation/Emission Wavelength | 532 nm / 552 nm [1] |
| Visibility to the Naked Eye | > 500 μg/L [1] |
| Solubility | Low, approximately 5 g/L [1] |
| Purity | Minimum 75% [1] |
| Primary Research Applications | Protein stains; hydrological tracing (mapping watercourses, flow studies) [1] [2] |
This protocol, adapted from a research context, details the steps for using this compound to stain proteins for analysis with 2-Dimensional Gel Electrophoresis (2-DE) [2]. The workflow can be visualized in the following diagram:
Preparation of Protein Samples
Purification of this compound (Optional)
Staining Process
Visualization and Quantification
Here are solutions to common problems you might encounter when working with this compound.
The table below summarizes the available technical data for this compound.
| Property | Details |
|---|---|
| CAS Number | 5873-16-5 [1] [2] |
| Common Names | Acid Red 50; C.I. 45220 [2] |
| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ [2] |
| Molecular Weight | 552.59 - 552.60 g/mol [1] [2] |
| Absorption Max | ~525 nm [1] |
| Emission Max | ~552 nm [1] |
| Physical Form | Red to dark red-brown powder [2] |
| Solubility | Water [1] |
The SRB assay is a widely used colorimetric method for measuring cell proliferation and cytotoxicity, particularly in cancer research and drug screening [3] [4] [5]. The core principle is that the SRB dye binds stoichiometrically to proteins under mild acidic conditions, and the bound dye is then solubilized for measurement, providing a proxy for cell mass [3] [4].
The diagram below illustrates the key steps and potential failure points in a standard SRB assay protocol.
Here is a detailed troubleshooting guide for common issues encountered during the SRB assay.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| High Background Signal | Incomplete washing steps after staining, leaving unbound dye in the well [4]. | Repeat the acetic acid (1%) wash steps thoroughly to ensure all unbound dye is removed [4]. |
| Low Signal / Weak Staining | Cell seeding density was too low, or cells were dislodged and lost during the washing steps [4]. | Gently pipette during washes. Optimize and confirm initial cell seeding density for your cell line [4]. |
| Poor Reproducibility (High CV) | Inconsistent cell fixation, often due to directly adding Trichloroacetic Acid (TCA) to the culture medium [6]. | Aspirate the growth medium completely before adding the cold TCA fixation solution for more uniform fixation and lower variability [6]. |
| Poor Cell Adherence Post-Seeding | Plate not properly equilibrated or culture medium with low concentration of serum [4]. | Use tissue culture-treated plates and ensure medium contains sufficient serum (e.g., 10% FBS) [4]. |
The table below summarizes the key characteristics of this compound for experimental design. Note the slight variation in reported values, which is common and may depend on the solvent and instrument setup.
| Property | Specification | Source |
|---|---|---|
| Excitation Peak (λEx) | 529 nm / 531 nm | [1] [2] |
| Emission Peak (λEm) | 548 nm / 552 nm | [1] [2] |
| Molecular Weight | 530.6 g/mol | [1] |
| Solubility | Highly water-soluble | [1] |
| Cell Permeability | Membrane impermeant (polar tracer) | [1] |
The following strategies are recommended to protect fluorescent dyes like this compound from photobleaching, which is the permanent loss of fluorescence due to permanent covalent modification after extended light exposure [3].
The diagram below outlines a logical, step-by-step workflow for diagnosing and addressing photobleaching issues in your experiments.
Sulforhodamine B is not a simple hydrophilic molecule; it is an amphiphile, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions [1]. In aqueous solutions:
The table below summarizes the root causes of SRB aggregation and practical solutions to address them.
| Root Cause | Impact on Experiment | Solution | Key Experimental Parameters/Notes |
|---|---|---|---|
| Amphiphilic Nature [1] | Dimerization/aggregation; Altered absorption/emission; Fluorescence quenching [2] [1] | Use surfactants (e.g., SDS) [1] | Add anionic surfactant (e.g., 5-10 mM SDS); Surfactant conc. > Critical Micelle Concentration (CMC) is critical [1]. |
| High Dye Concentration [2] | Promotes H-aggregate formation via pi-stacking [2] | Dilute the dye solution [2] | Work at the lowest effective concentration; Perform a concentration series to find optimal range. |
| Confinement in Host Matrix [3] | Prevents guest-guest interactions; Improves thermal & photonic stability [3] | Intercalate SRB into Layered Double Hydroxides (LDH) [3] | Co-intercalate with spacer (e.g., dodecyl sulfate, DS) for better dispersion than with terephthalate (TP) [3]. |
This method is adapted from the experimental investigation into SRB-surfactant interactions [1].
Prepare Stock Solutions
Create Working Solutions
Verify De-Aggregation Spectroscopically
For applications requiring high stability under stress (e.g., elevated temperature, prolonged light exposure), confining SRB within an inorganic host is a highly effective strategy [3].
The following diagram illustrates the core mechanisms of SRB aggregation and the two primary solutions discussed.
The table below summarizes the core properties of Sulforhodamine G and Sulforhodamine B for a quick comparison.
| Property | This compound (SRG) | Sulforhodamine B (SRB) |
|---|---|---|
| CAS Number | 5873-16-5 [1] | 3520-42-1 [2] |
| Molecular Formula | C25H25N2NaO7S2 [1] | C27H30N2O7S2 [2] |
| Molecular Weight | 530.6 g/mol [1] | 558.7 g/mol [2] |
| Excitation (λEx, nm) | 529 [1] | ~565 [2] |
| Emission (λEm, nm) | 548 [1] | ~586 [2] |
| Appearance | Orange-red solid [1] | Red solid [2] |
| Solubility | Highly water-soluble [1] | Very water-soluble [2] |
| pH Sensitivity | No pH-dependent absorption/fluorescence (pH 3-10) [3] | No pH-dependent absorption/fluorescence (pH 3-10) [2] |
| Cellular Permeability | Membrane-impermeant [1] | Membrane-impermeant [2] |
| Primary Applications | Polar tracer, neuronal communication studies [1] | Polar tracer, SRB cytotoxicity assay [4] [2] |
To help summarize the key decision points for selecting between these two dyes, the following flowchart outlines the process:
While SR101 is a widely used astrocyte marker, recent studies have highlighted important caveats that researchers must consider. The table below summarizes the core issues:
| Limitation | Experimental Evidence & Key Findings |
|---|---|
| Lack of Specificity | Labels oligodendrocytes via gap junctions [1] [2]; in hippocampus, ~45% of SR101+ cells were not astrocytes [1] [3]. |
| Regional Variability | Efficiently labels astrocytes in cortex/hippocampus, but fails in ventrolateral medulla and brainstem [1] [4]. |
| Excitatory Side Effects | Induces seizure-like activity in vivo at 100-250 µM [5]; increases neuronal excitability in hippocampus at low concentrations [1]. |
Here is a summary of common experimental approaches and the critical insights they provided, which form the basis for the limitations outlined above.
The following diagram illustrates the documented mechanisms of SR101 uptake and its associated limitations, based on current research findings:
To address the lack of direct comparative data, here are practical steps for your research:
| Property | Description |
|---|---|
| Primary Application | Fluorescent stain for protein research; polar tracer for studying cell morphology and communication [1] [2]. |
| Dynamic Range | Described as having "broad dynamic ranges" [1]. |
| Excitation/Emission | 529/548 nm [2] (also reported as 532/550 nm [3]). |
| Solubility | Highly water-soluble [2]. |
| Cell Permeability | Membrane-impermeant, making it suitable as a fluid-phase tracer [2]. |
| Molecular Weight | 575.58 (as provided by TargetMol) [1] or 530.6 (as provided by Biotium) [2]. |
When evaluating protein stains, dynamic range is one of several critical performance factors. The broader context from search results highlights other key parameters to consider:
The search results do not provide a specific staining protocol for this compound. However, a standard workflow for fluorescent protein staining typically involves separating proteins via gel electrophoresis, staining with the dye, and then destaining (if necessary) before imaging. Note these general tips for fluorescent dyes [5]:
The following diagram outlines the general workflow and decision process for selecting and validating a protein stain, based on common practices in the field.
This compound is one tool among many. The best choice often depends on the specific requirements of your experiment, including the needed sensitivity, the equipment available, and what you plan to do with the samples after staining.
The following diagram illustrates the primary mechanism of SR101 uptake into astrocytes and the factors that influence its specificity.
The core mechanism involves active transport of SR101 into astrocytes primarily via the OATP1C1 transporter [1] [2]. Specificity is achieved because astrocytes efficiently retain the dye, while neurons, which may initially take up SR101 through an unknown mechanism, rapidly expel it via efflux transporters (likely ABC transporters) [1]. SR101 can also secondarily label oligodendrocytes by diffusing through gap junctions from astrocytes [1].
The tables below summarize key experimental findings regarding SR101's performance and how it can be modulated.
Table 1: Regional and Cellular Specificity of SR101 Labeling
| Brain Region / Cell Type | Labeling Efficiency & Specificity | Key Evidence |
|---|---|---|
| Hippocampus & Cortex | High specificity and efficient labeling of astrocytes [1] [2]. | Validated in transgenic hGFAP-EGFP mice; over 90% of EGFP-positive astrocytes were SR101-positive [2]. |
| Brainstem (e.g., VLM) | Low and non-specific labeling; stains both neurons and astrocytes [1] [3]. | In the ventrolateral medulla (VLM), the same protocol that works in the hippocampus fails to label astrocytes efficiently [3]. |
| Oligodendrocytes | Labeled secondarily, not primarily [1]. | In vivo studies in transgenic mice showed over 30% of SR101-labeled cortical cells were oligodendrocytes, due to dye coupling via gap junctions [1]. |
| Neurons (under specific conditions) | Can be labeled, reducing specificity [1]. | Observed in brainstem slices, during hypoxia, or with high concentrations of SR101 (e.g., 165 μM) [1]. |
Table 2: Modulating SR101 Uptake: Inhibitors and Competitors
| Compound / Manipulation | Effect on SR101 Labeling | Proposed Mechanism & Experimental Context |
|---|---|---|
| Levothyroxine (T4) | Strongly blocks SR101 labeling [1] [2]. | Competes for the OATP1C1 transporter binding site (natural substrate) [1] [2]. |
| Carbenoxolone (CBX) | Blocks SR101 labeling [1] [3]. | Initially thought to block gap junctions; now known to directly inhibit the OATP1C1 transporter [1] [3]. |
| MK-571 & Probenecid | Reduce SR101 labeling [1]. | Substrates of OATPs that compete with SR101 for uptake [1]. |
| OATP1C1 Knockout Mice | Absence of astrocytic SR101 labeling [1] [2]. | Provides genetic proof that OATP1C1 is essential for SR101 uptake in astrocytes in the hippocampus and cortex [1] [2]. |
| Environmental Chemicals | Inhibit OATP1C1 function [4]. | In vitro assays identify Tetrabromobisphenol A (TBBPA), PFOS, and PFOA as potent OATP1C1 inhibitors [4]. |
Here is a detailed methodology for astrocyte identification, derived from the cited research [1] [2] [3].
The table below summarizes the key permeability characteristics of several relevant fluorescent tracers based on the information obtained.
| Tracer Name | Cell Permeability | Key Characteristics and Rationale |
|---|---|---|
| Sulforhodamine G | Membrane impermeant [1] [2] | Highly water-soluble; polarity and charged sulfonate groups prevent passive diffusion across lipid bilayers [1] [2]. |
| Sulforhodamine B (SRB) | Membrane impermeant [3] [4] | As a hydrophilic dye, it predominantly uses transepidermal (paracellular) routes rather than transcellular pathways [3]. Binds to protein amino acid residues [5] [4]. |
| Sulforhodamine 101 | Membrane impermeant [6] | Described as a water-soluble, polar tracer [6]. |
| "Sulfo" Rhodamine Dyes (Sulfo549, Sulfo646) | Membrane impermeant [7] | Synthetically engineered with charged sulfonate moieties to ensure cellular impermeability for exclusive labeling of cell surface proteins [7]. |
| JD1 | Permeable (context-dependent) | A synthetic small molecule that can disrupt bacterial membranes; its activity requires conditions that first compromise the outer membrane barrier [8]. |
| Rhodamine-based Tubulin Probes | Highly permeable [9] | Engineered to favor a hydrophobic, non-fluorescent state (spirolactone) for excellent cell permeability, which opens into a fluorescent form upon reaching the target [9]. |
| Nile Red | Permeable [3] | A lipophilic dye that diffuses mainly via the transductal route [3]. |
The permeability of a tracer is not just an intrinsic property but is highly dependent on the experimental system and design.
For your research on tracer permeability, the following workflow outlines a typical experimental approach:
Based on this workflow, keep these points in mind: